molecular formula C9H17BrO2 B566464 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane CAS No. 101650-18-4

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane

Cat. No. B566464
CAS RN: 101650-18-4
M. Wt: 237.137
InChI Key: MDEKVJJRUARQTG-UHFFFAOYSA-N
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Description

“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 . It is a liquid at 20°C and has a molecular weight of 195.06 . It is colorless to yellow to orange in appearance .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” consists of a dioxolane ring with a bromopropyl group attached . The presence of the bromine atom makes it a good leaving group, which can be useful in various chemical reactions .


Physical And Chemical Properties Analysis

“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a liquid at 20°C . It has a boiling point of 88°C at 10 mmHg and a flash point of 88°C . The specific gravity at 20/20 is 1.44 and the refractive index is 1.48 .

Scientific Research Applications

  • Renewable Gasoline, Solvents, and Fuel Additives : A study by Harvey, Merriman, and Quintana (2016) in "ChemSusChem" described the use of 2,3-Butanediol (2,3-BD), closely related to 1,3-dioxolanes, in the synthesis of fuel additives and solvents. They found that the dioxolane mixture could be used as a sustainable gasoline blending component and industrial solvent due to its high anti-knock index and low solubility in water (Harvey, Merriman, & Quintana, 2016).

  • Extraction of Biochemicals : Li, Zhu, Wu, and Liu (2013) developed an effective separation process to recover 2,3-butanediol from fermentation broth, utilizing a method that involves reactive-extraction with ion-exchange resin and n-Butylaldehyde. This study in the "Korean Journal of Chemical Engineering" highlighted the potential of dioxolane derivatives in biochemical extraction processes (Li, Zhu, Wu, & Liu, 2013).

  • Synthesis of Brominated Organic Compounds : Mekonnen et al. (2009) in "Synthetic Communications" described synthetic procedures for preparing compounds like 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, starting from 2-bromomethyl-2-vinyl-1,3-dioxolane, a compound structurally related to 1,3-dioxolanes. These synthetic routes indicate the utility of dioxolane derivatives in organic synthesis (Mekonnen et al., 2009).

  • Reactions with Grignard Reagents : Westera, Blomberg, and Bickelhaupt (1974) studied the reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide in "Journal of Organometallic Chemistry." This research provides insights into the chemical behavior of dioxolanes in the presence of Grignard reagents, a fundamental aspect in organic synthesis (Westera, Blomberg, & Bickelhaupt, 1974).

  • Radical Vinylation : Kippo et al. (2014) in "Organic Chemistry Frontiers" explored the radical vinylation of 1,3-dioxolanes, demonstrating their potential in producing various vinyl compounds. The study highlights the versatility of dioxolanes in radical-based chemical synthesis (Kippo et al., 2014).

  • Synthesis of Methyl Vinyl Ketone Equivalents : Petroski (2002) in "Synthetic Communications" described the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone. These compounds are important as methyl vinyl ketone equivalents, a key component in organic synthesis (Petroski, 2002).

Safety And Hazards

While specific safety and hazard information for “2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, and do not breathe in mist/vapors/spray .

properties

IUPAC Name

2-(3-bromopropyl)-2-propyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNFOINQWRSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(OCCO1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane

CAS RN

101650-18-4
Record name 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101650-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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